molecular formula C14H22N2OS B14415378 (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone CAS No. 85675-13-4

(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone

Cat. No.: B14415378
CAS No.: 85675-13-4
M. Wt: 266.40 g/mol
InChI Key: QEKNPHNCVNUBFT-UHFFFAOYSA-N
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Description

(2-Azaspiro[55]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the thiazolidinyl group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone apart from similar compounds is its specific combination of the spirocyclic and thiazolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85675-13-4

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl(1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C14H22N2OS/c17-13(16-9-10-18-12-16)15-8-4-7-14(11-15)5-2-1-3-6-14/h1-2H,3-12H2

InChI Key

QEKNPHNCVNUBFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)C(=O)N3CCSC3

Origin of Product

United States

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